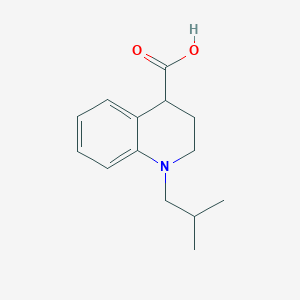
1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroquinoline core with an isobutyl group at the 1-position and a carboxylic acid group at the 4-position, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali medium. This method is stereoselective, yielding individual cis isomers .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions typically yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Raney nickel is commonly used as a catalyst in reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to its observed biological activities .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with a similar core structure but lacking the isobutyl and carboxylic acid groups.
2-Alkylquinoline-4-carboxylic acids: Precursors in the synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isobutyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-15-8-7-12(14(16)17)11-5-3-4-6-13(11)15/h3-6,10,12H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
UVWCFVIWXDTBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


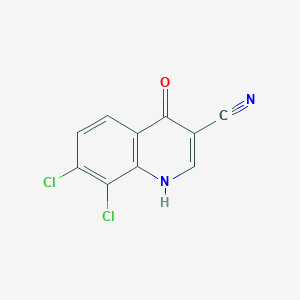
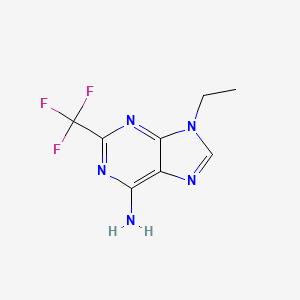
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
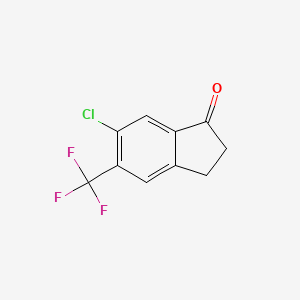
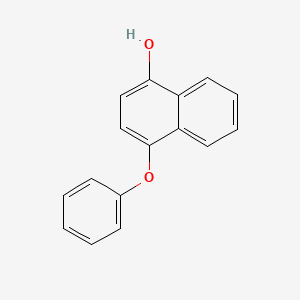

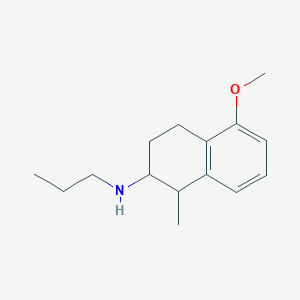
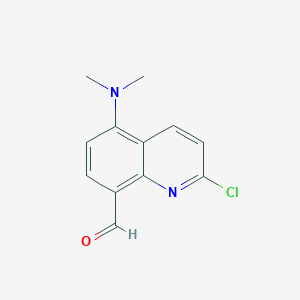
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)


![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)

